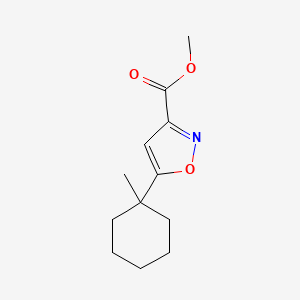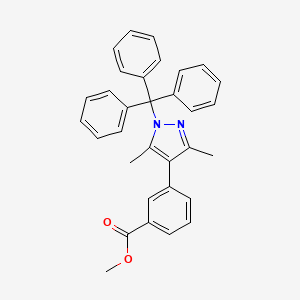
5-Bromo-1H-indole-3-carbonyl Azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1H-indole-3-carbonyl Azide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. The presence of the bromine atom and the azide group in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-indole-3-carbonyl Azide typically involves the following steps:
Bromination: The starting material, 1H-indole-3-carbonyl chloride, is brominated using bromine or a brominating agent to introduce the bromine atom at the 5-position of the indole ring.
Azidation: The brominated intermediate is then treated with sodium azide or another azidating agent to replace the carbonyl chloride group with an azide group, forming this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-1H-indole-3-carbonyl Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, leading to the formation of amines, amides, or other nitrogen-containing compounds.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, bromine, or other halogenating agents.
Cycloaddition Reactions: Copper(I) catalysts, heat, or microwave irradiation.
Reduction Reactions: Hydrogen gas, lithium aluminum hydride, or other reducing agents.
Major Products:
Substitution Reactions: Amines, amides, or other nitrogen-containing compounds.
Cycloaddition Reactions: Triazoles.
Reduction Reactions: Amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-1H-indole-3-carbonyl Azide is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and materials science.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators, which are valuable in drug discovery and development.
Medicine: this compound is explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-1H-indole-3-carbonyl Azide depends on its specific application. In general, the compound can interact with biological targets, such as enzymes or receptors, through covalent or non-covalent interactions. The azide group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological systems.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzyme activity by binding to the active site or allosteric sites.
Receptors: The compound can modulate receptor activity by binding to receptor sites, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-1H-indole-3-carboxylic Acid: Similar structure but with a carboxylic acid group instead of an azide group.
5-Bromo-1H-indole-3-carbonyl Chloride: Similar structure but with a carbonyl chloride group instead of an azide group.
5-Bromo-1H-indole-3-carboxamide: Similar structure but with a carboxamide group instead of an azide group.
Uniqueness: 5-Bromo-1H-indole-3-carbonyl Azide is unique due to the presence of the azide group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. The azide group can participate in cycloaddition reactions, making it a valuable intermediate in the synthesis of triazoles and other nitrogen-containing heterocycles.
Eigenschaften
Molekularformel |
C9H5BrN4O |
|---|---|
Molekulargewicht |
265.07 g/mol |
IUPAC-Name |
5-bromo-1H-indole-3-carbonyl azide |
InChI |
InChI=1S/C9H5BrN4O/c10-5-1-2-8-6(3-5)7(4-12-8)9(15)13-14-11/h1-4,12H |
InChI-Schlüssel |
MXPNDKYYCYTAAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


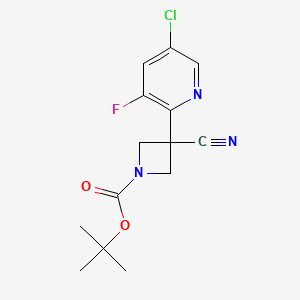
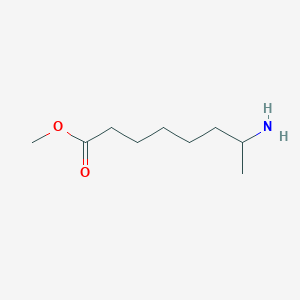
![4-[2-Biphenylyl(dibenzo[b,d]furan-3-yl)amino]phenylboronic Acid](/img/structure/B13692232.png)
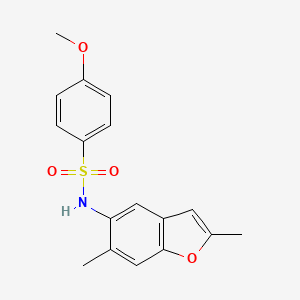
![Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B13692236.png)
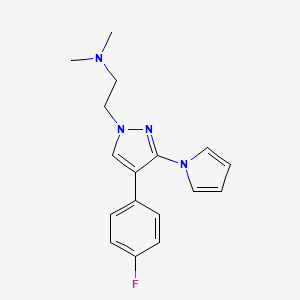

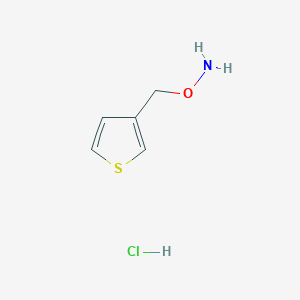
![(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13692261.png)
![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)
